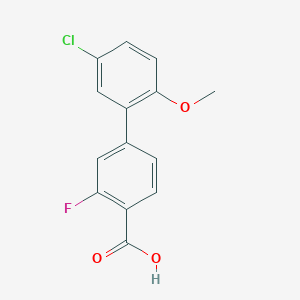
4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid (FFMPA) is a compound that has been used in a variety of scientific research applications. FFMPA has unique properties, making it an attractive option for a range of lab experiments. In
Applications De Recherche Scientifique
4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used as a building block in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as a nucleophile in organic reactions, as well as a ligand in coordination chemistry. In organic reactions, 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% is thought to react with electrophiles, such as alkyl halides, to form new covalent bonds. In coordination chemistry, 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% is thought to coordinate with metal ions to form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% are not yet fully understood. However, it has been suggested that 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% may have anti-inflammatory and anti-cancer activities. It has also been suggested that 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity (95%). It is also highly reactive, making it suitable for a variety of organic reactions. However, there are some limitations to using 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% in lab experiments. For example, it is sensitive to air and light and can be easily degraded. It is also sensitive to moisture and can be easily hydrolyzed.
Orientations Futures
Future research on 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% could focus on further exploring its biochemical and physiological effects. This could include investigating its potential anti-inflammatory and anti-cancer activities, as well as its potential applications in the treatment of neurological disorders. Additionally, future research could focus on exploring new methods for synthesizing 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95%, as well as exploring new applications for the compound. Finally, future research could focus on further understanding the mechanism of action of 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% in organic reactions and coordination chemistry.
Méthodes De Synthèse
4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% can be synthesized using a two-step method involving a Friedel-Crafts alkylation reaction followed by an acid-catalyzed cyclization. In the first step, a Friedel-Crafts alkylation reaction is conducted between 4-fluorobenzonitrile and 5-fluoro-2-methylphenylboronic acid in the presence of a Lewis acid (e.g. AlCl3). In the second step, the resulting alkylated product is treated with an acid catalyst (e.g. p-toluenesulfonic acid) to form a cyclization product, which is then purified to yield 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid, 95% with a purity of 95%.
Propriétés
IUPAC Name |
4-fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-9(15)6-12(8)13-7-10(16)4-5-11(13)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJIRFLJRSUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681146 |
Source


|
| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183105-92-1 |
Source


|
| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














